2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The phenyl group is introduced via electrophilic aromatic substitution reactions.
- The phenoxy group is typically added through nucleophilic substitution reactions, using reagents like phenols and alkyl halides.
Final Functionalization
- The isopropyl and methyl groups are introduced through alkylation reactions.
- Reaction conditions may include the use of alkylating agents such as isopropyl bromide and methyl iodide, along with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Core
- Starting with a suitable pyrazole derivative, the core structure is formed through cyclization reactions involving triazole intermediates.
- Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate cyclization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- Reduction reactions can target the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, potentially altering its electronic properties.
- Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
-
Substitution
- The compound can participate in nucleophilic and electrophilic substitution reactions.
- Reagents such as halides, amines, and alcohols are commonly employed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes and disease mechanisms.
Medicine
Therapeutic Agents: Due to its biological activity, the compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Drug Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:
Bind to Enzyme Active Sites: Inhibiting their activity and affecting metabolic pathways.
Modulate Receptor Activity: Altering cell signaling and physiological responses.
Induce Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo-pyrimidine family with similar biological activities.
Triazolo[1,5-c]pyrimidine:
Uniqueness
Structural Complexity: The presence of both pyrazolo and triazolo rings in the same molecule provides unique electronic and steric properties.
Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs.
Synthetic Versatility: The compound’s structure allows for various modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
This detailed overview highlights the significance of 2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in scientific research and its potential applications across multiple fields
Properties
Molecular Formula |
C23H22N6O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H22N6O/c1-15(2)18-10-9-16(3)11-20(18)30-13-21-26-23-19-12-25-29(17-7-5-4-6-8-17)22(19)24-14-28(23)27-21/h4-12,14-15H,13H2,1-3H3 |
InChI Key |
HWUAXDKUCHEWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.